molecular formula C20H16N4O2 B5752063 3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide

3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide

Cat. No. B5752063
M. Wt: 344.4 g/mol
InChI Key: LCUYFOKGCDDMNO-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide, also known as AI-10-49, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide involves its ability to bind to and inhibit the activity of protein kinases, particularly the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and its dysregulation has been implicated in the development of cancer. 3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide has been shown to inhibit the activity of MAPK pathway components such as MEK1/2 and ERK1/2, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the activity of various kinases, including EGFR, HER2, and VEGFR, which are involved in the regulation of cell growth and survival. 3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide has also been shown to induce the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, leading to the induction of apoptosis in cancer cells. In addition, 3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for studying the mechanism of action of protein kinases. 3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide has also been found to exhibit good selectivity for its target kinases, which is important for minimizing off-target effects. However, 3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, 3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for research on 3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the in vivo efficacy of 3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide in animal models of cancer. Additionally, 3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide could be modified to improve its solubility and pharmacokinetic properties, which would increase its potential as a therapeutic agent. Finally, 3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide could be used as a tool to study the role of protein kinases in other diseases and biological processes.

Synthesis Methods

The synthesis of 3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide involves the reaction of 3-(1H-indol-3-yl)-2-cyano-N-phenylacrylamide with 2-aminoacetone in the presence of a catalyst such as triethylamine. The reaction proceeds via a Michael addition reaction, followed by an intramolecular cyclization to form the final product. The yield of 3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide can be optimized by varying the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. 3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide has been studied for its potential use as a molecular probe for imaging cancer cells.

properties

IUPAC Name

(E)-3-[1-(2-amino-2-oxoethyl)indol-3-yl]-2-cyano-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c21-11-14(20(26)23-16-6-2-1-3-7-16)10-15-12-24(13-19(22)25)18-9-5-4-8-17(15)18/h1-10,12H,13H2,(H2,22,25)(H,23,26)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUYFOKGCDDMNO-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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